molecular formula C11H9NO6 B11726909 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid

Cat. No.: B11726909
M. Wt: 251.19 g/mol
InChI Key: ZTKZRWROSKMXNU-UHFFFAOYSA-N
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Description

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group at position 2 and a 3-carboxyprop-2-enamido substituent at position 3. Its molecular formula is C₁₁H₁₁NO₆·H₂O (monohydrate form), with a planar structure stabilized by intramolecular O—H⋯O hydrogen bonds forming an S(6) ring motif. The crystal structure reveals a three-dimensional network via intermolecular hydrogen bonds involving the carboxylic acid groups and water molecules .

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

4-(3-carboxyprop-2-enoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)

InChI Key

ZTKZRWROSKMXNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate carboxylic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the enamido linkage. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of hydroxybenzoic acids exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study showed that it was effective against Mycobacterium avium and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid .
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects
    • In vitro studies have highlighted the anti-inflammatory potential of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid. It modulates inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Pharmaceutical Applications

  • Drug Formulation
    • The compound's ability to enhance the solubility of poorly soluble drugs makes it valuable in pharmaceutical formulations. Its incorporation into drug delivery systems can improve bioavailability and therapeutic efficacy.
  • Enzyme Inhibition
    • Research has shown that this compound acts as an inhibitor for certain enzymes, including acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s .

Environmental Applications

  • Pollution Degradation
    • Advanced oxidation processes utilizing this compound have been studied for their effectiveness in degrading environmental pollutants such as phenolic compounds in wastewater . The compound aids in the breakdown of these pollutants through catalytic reactions.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Antimicrobial ActivityAgainst M. avium and M. intracellulareSignificant inhibition compared to standard drugs
Antioxidant PropertiesScavenging free radicalsEffective in reducing oxidative stress
Anti-inflammatory EffectsModulating inflammatory pathwaysPotential therapeutic applications
Drug FormulationEnhancing solubility of drugsImproved bioavailability observed
Enzyme InhibitionAcetylcholinesterase inhibitionRelevant for Alzheimer’s treatment
Pollution DegradationDegrading phenolic pollutantsEffective in advanced oxidation processes

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study involving this compound demonstrated its superior activity against resistant strains of bacteria compared to conventional antibiotics. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.
  • Case Study on Environmental Impact : A laboratory experiment assessed the degradation of phenolic pollutants using advanced oxidation techniques with this compound as a catalyst. Results indicated a significant reduction in pollutant levels within a defined timeframe, showcasing its potential application in environmental remediation.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent Features Molecular Formula Key Properties/Activities References
4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid 2-hydroxy, 4-(3-carboxypropenamido) C₁₁H₁₁NO₆·H₂O Planar structure, hydrogen bonding
4-[(2E)-3-Carboxyprop-2-enamido]benzoic acid Lacks 2-hydroxy group C₁₁H₉NO₅ Lower solubility (non-hydrated form)
4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic Acid 2-hydroxy, 4-sulfonamido C₁₃H₁₂N₂O₅S Higher molecular weight (308.31 g/mol)
(E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic acid 2-hydroxy, 4-indolinylideneamino C₁₉H₁₇N₂O₄ Antimicrobial (MIC: 0.190 mmol/L vs. S. aureus)
4-(3,5-dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid 2-hydroxy, 4-benzylamino (halogenated) C₁₄H₁₁Cl₂NO₄ nNOS-PSD95 inhibition
4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides 2-hydroxy, 4-benzyl carbamate Variable BACE1 modulation (28% inhibition at 10 µM)

Key Observations :

  • Hydrogen Bonding : The 2-hydroxy group in the target compound and its analogues (e.g., sulfonamides ) facilitates intramolecular and intermolecular interactions, influencing crystallinity and stability.

Key Insights :

  • The antimicrobial efficacy of indolinylideneamino derivatives contrasts with the neuroprotective roles of benzylamino compounds , highlighting substituent-dependent bioactivity.
  • The absence of direct activity data for this compound necessitates extrapolation from structurally related KAT-2 inhibitors (e.g., compound 76 in ), which share carboxylate groups critical for enzyme binding .

Physicochemical Properties

Table 3: Physical and Chemical Comparisons

Property Target Compound 4-[(2E)-3-Carboxyprop-2-enamido]benzoic acid 4-(p-Aminobenzenesulfonamido)-2-hydroxybenzoic Acid
Molecular Weight 281.23 g/mol (anhydrous) 235.19 g/mol 308.31 g/mol
Solubility Moderate (hydrate form) Lower (no hydrate) Likely low (sulfonamide group)
Hydrogen Bond Donors 4 (2 OH, 2 COOH) 3 (2 COOH, 1 NH) 4 (2 OH, 1 COOH, 1 NH)
Thermal Stability High (intramolecular H-bonding) Not reported Not reported

Analysis :

  • The hydrate form of the target compound enhances solubility compared to non-hydrated analogues .

Biological Activity

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NO5C_{11}H_{9}NO_{5}. Its structure comprises a hydroxy group, a carboxyprop-2-enamido group, and a benzoic acid moiety, which collectively influence its biological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of hydroxybenzoic acid derivatives, including this compound. The compound exhibits significant activity against various pathogenic microorganisms:

MicroorganismActivity Level
Bacillus subtilis Strong
Staphylococcus aureus Moderate
Candida albicans Moderate

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in several investigations. It is believed to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies on MDA-MB-231 and MCF-7 cell lines demonstrated that derivatives of hydroxybenzoic acids could induce apoptosis in cancer cells . The IC50 values for these activities suggest that the compound has potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This activity may be beneficial in treating chronic inflammatory conditions.

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound possess neuroprotective properties. These compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which are vital for mitigating oxidative damage in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated that the compound exhibited a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In another study focusing on its anticancer potential, this compound was tested against human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicating a promising therapeutic index for further development .

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